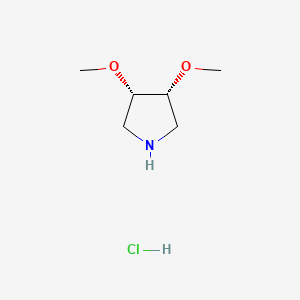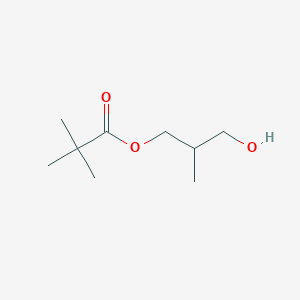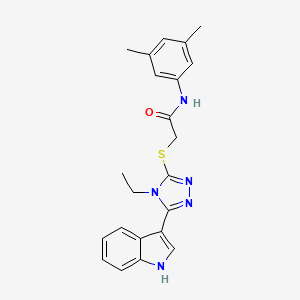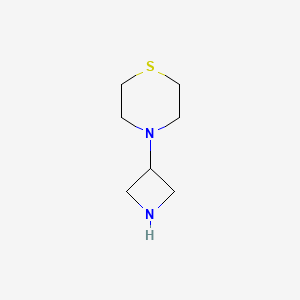
Sodium;5-hydroxy-6-phenylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-hydroxy-6-phenylhexanoate is an organic compound with the molecular formula C12H15NaO3 It is a sodium salt derivative of 5-hydroxy-6-phenylhexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-hydroxy-6-phenylhexanoate typically involves the neutralization of 5-hydroxy-6-phenylhexanoic acid with sodium hydroxide. The reaction can be represented as follows:
C12H16O3 (5-hydroxy-6-phenylhexanoic acid) + NaOH → C12H15NaO3 (this compound) + H2O
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-hydroxy-6-phenylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 5-oxo-6-phenylhexanoic acid or 5-hydroxy-6-phenylhexanoic acid.
Reduction: 5-hydroxy-6-phenylhexanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Sodium;5-hydroxy-6-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium;5-hydroxy-6-phenylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-hydroxy-6-phenylhexanoic acid: The parent acid form of the compound.
5-hydroxy-6-phenylhexanol: The reduced form of the compound.
5-oxo-6-phenylhexanoic acid: The oxidized form of the compound.
Uniqueness
Sodium;5-hydroxy-6-phenylhexanoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its acid or alcohol counterparts.
Propriétés
IUPAC Name |
sodium;5-hydroxy-6-phenylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c13-11(7-4-8-12(14)15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKYBITKRAQGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Benzenesulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2906634.png)
![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2906635.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2906636.png)





![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)
![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2906655.png)

